molecular formula C8H9N5O2 B3197473 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole CAS No. 1005669-31-7

1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B3197473
CAS No.: 1005669-31-7
M. Wt: 207.19 g/mol
InChI Key: FFLZFRBKJSDOSI-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a pyrazole derivative featuring a nitro group at position 4 of the pyrazole ring and a methyl group at position 1. A methylene bridge connects this pyrazole to a second nitro-substituted pyrazole ring (Fig. 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-11-4-7(2-9-11)5-12-6-8(3-10-12)13(14)15/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLZFRBKJSDOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or aldehyde.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Coupling: The final step involves coupling the nitro-substituted pyrazole with another pyrazole moiety through a suitable linker, often using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.

    Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the methyl group.

Scientific Research Applications

1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Pyrazole Derivatives

1-Ethyl-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
  • Structural Difference : Ethyl and methyl groups replace the methyl substituent on the primary pyrazole.
1-Methyl-4-iodo-1H-pyrazole
  • Structural Difference : Iodo substituent replaces the nitro group.
  • Impact : The electron-withdrawing iodine atom may enhance stability under acidic conditions but reduce reactivity in nucleophilic substitutions compared to nitro groups .
  • Applications : Iodo-pyrazoles are intermediates in cross-coupling reactions for synthesizing pharmaceuticals .

Heterocyclic Hybrids

4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
  • Structural Difference : Incorporates a triazole ring instead of a second pyrazole.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method distinct from the alkylation pathways used for the target compound .

Functionalized Pyrazole Derivatives

Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate
  • Structural Difference : Contains a carboxylate ester group at position 3.
  • Impact : The ester group enhances polarity, improving aqueous solubility compared to the target compound. It also provides a site for hydrolysis to carboxylic acids .
  • Applications : Ester derivatives are often prodrug candidates in medicinal chemistry .
3-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
  • Structural Difference : A benzaldehyde moiety is connected via a methoxy linker.
  • Impact : The aromatic aldehyde group introduces reactivity for Schiff base formation, useful in coordination chemistry or polymer synthesis .

Table 1: Comparative Analysis of Selected Compounds

Compound Molecular Formula Key Substituents Solubility (Predicted) Potential Applications
Target Compound C₉H₁₀N₆O₂ -NO₂, -CH₃ Low (non-polar) Drug intermediates, ligands
1-Ethyl-5-methyl variant C₁₀H₁₂N₆O₂ -NO₂, -CH₂CH₃, -CH₃ Moderate Antimicrobial agents
Methyl ester derivative C₁₀H₁₁N₅O₄ -NO₂, -COOCH₃ High Prodrugs, polymer precursors
Triazole-pyrazole hybrid C₂₀H₁₇N₇O₃ -NO₂, triazole, -OCH₃ Moderate Anticancer agents

Key Observations :

  • Electronic Effects : Nitro groups reduce electron density, making the compound more electrophilic. This contrasts with electron-donating groups like methyl or methoxy .
  • Stability : Nitro-substituted pyrazoles may undergo reduction under reductive conditions, whereas iodo or methyl derivatives are more stable .

Biological Activity

1-Methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (CAS Number: 1005669-31-7) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N6O2C_8H_8N_6O_2. The compound features a pyrazole ring, which is known for its significant biological activity across various therapeutic areas.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of topoisomerase activity.
    • Induction of DNA alkylation.
    • Disruption of tubulin polymerization.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)10.5
HepG2 (Liver)12.3
A549 (Lung)15.0
HT-29 (Colorectal)18.5

These findings suggest that the nitro group on the pyrazole enhances its anticancer properties, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains and fungi:

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The presence of the nitro group in the structure contributes to its effectiveness against these pathogens.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Table 3: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
1-Methyl-4-(4-nitro)76% at 10 µM85% at 10 µM

These results showcase the compound's potential as an anti-inflammatory agent, particularly in conditions characterized by elevated cytokine levels.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anticancer Efficacy : A study reported that compounds similar to this compound showed significant tumor reduction in xenograft models of breast cancer, with a notable reduction in tumor size compared to control groups .
  • Antimicrobial Screening : In a comprehensive antimicrobial screening, derivatives were tested against a panel of pathogens, revealing promising activity against multi-drug resistant strains .
  • Inflammatory Disease Models : In animal models of inflammation, treatment with pyrazole derivatives led to decreased levels of inflammatory markers and improved clinical scores in disease progression .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole?

  • Methodological Answer: Synthesis typically involves multi-step functionalization of the pyrazole core. Key steps include:
  • Nitro-group introduction : Controlled nitration using mixed acids (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .
  • Methylation : Alkylation agents like methyl iodide under basic conditions (e.g., K₂CO₃) in aprotic solvents (DMF or THF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield optimization : Reaction monitoring via TLC/HPLC to adjust stoichiometry and reaction time .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer: Structural confirmation employs:
  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-NO₂ bond length ~1.21 Å) and confirms regiochemistry .
  • NMR spectroscopy : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and pyrazole protons (δ ~7.0–8.5 ppm); ¹³C NMR confirms nitro-group attachment via deshielding .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ m/z calculated for C₉H₁₀N₅O₂: 228.083) .

Q. What functional groups dominate the reactivity of this compound?

  • Methodological Answer: Key reactive sites include:
  • Nitro group (NO₂) : Participates in reduction (e.g., catalytic hydrogenation to NH₂) and nucleophilic substitution (e.g., SNAr with amines) .
  • Pyrazole N-atoms : Act as hydrogen-bond acceptors in coordination chemistry (e.g., metal complexes for catalytic studies) .
  • Methyl group : Stabilizes the pyrazole ring electronically, reducing susceptibility to electrophilic attacks .

Advanced Research Questions

Q. How do computational models explain the electronic effects of the nitro substituent on pyrazole ring reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal:
  • Electron-withdrawing effect : Nitro groups decrease electron density at the pyrazole C-4 position, directing electrophiles to C-5 .
  • Charge distribution : Mulliken charges show increased positive charge at the methyl-substituted N-atom, enhancing hydrogen-bonding potential .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability under oxidative conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies in pharmacological studies (e.g., antimicrobial vs. inactive results) are addressed via:
  • Dose-response standardization : IC₅₀/EC₅₀ values normalized to cell viability assays (MTT/XTT) .
  • Structural analogs : Synthesize derivatives (e.g., replacing NO₂ with CN or CF₃) to isolate structure-activity relationships .
  • Meta-analysis : Cross-validate data across studies using shared positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. How can reaction pathways for nitro-group reduction be tailored to avoid side products?

  • Methodological Answer: Selective reduction requires:
  • Catalytic transfer hydrogenation : Pd/C with ammonium formate in ethanol at 60°C minimizes over-reduction .
  • Chemoselective agents : Na₂S₂O₄ in aqueous THF selectively reduces NO₂ to NH₂ without affecting pyrazole rings .
  • In situ monitoring : UV-Vis spectroscopy tracks nitro → amino conversion (λmax shift from 270 nm to 310 nm) .

Methodological Notes

  • Controlled Nitration : Use ice baths to maintain ≤5°C during nitration to prevent di-nitration byproducts .
  • Crystallization : Ethanol/water (7:3 v/v) yields high-purity crystals suitable for X-ray studies .
  • Biological Assays : Include negative controls (DMSO vehicle) to account for solvent effects on cell viability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
Reactant of Route 2
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1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

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